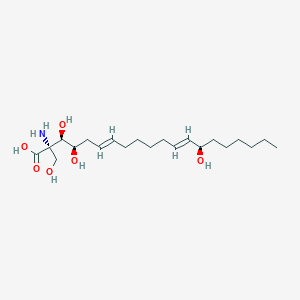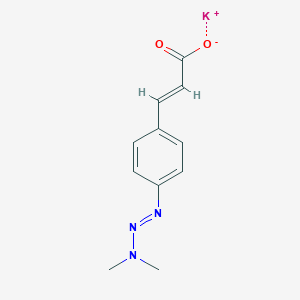
1-(Methacryloyloxymethyl)propyl hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methacryloyloxymethyl)propyl hydrogen maleate, also known as MPMA, is a chemical compound that belongs to the family of methacrylate esters. It is commonly used in the field of polymer chemistry as a monomer for the synthesis of various copolymers and polymer blends. MPMA is a versatile compound that has a wide range of applications in various industries, including adhesives, coatings, and biomedical applications.
Mécanisme D'action
The mechanism of action of 1-(Methacryloyloxymethyl)propyl hydrogen maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the polymer and the target molecule or tissue. This compound-based copolymers can be designed to target specific molecules or tissues by incorporating specific functional groups into the polymer chain. The resulting polymer can then interact with the target molecule or tissue through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to possess low toxicity and biocompatibility, which makes it suitable for various biomedical applications. This compound-based copolymers have been shown to be non-immunogenic and non-inflammatory, which can reduce the risk of adverse reactions in vivo. This compound-based hydrogels have also been shown to support cell growth and differentiation, which can promote tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methacryloyloxymethyl)propyl hydrogen maleate has several advantages for lab experiments, including its versatility, low toxicity, and biocompatibility. This compound-based copolymers can be designed to have specific properties, such as controlled release of drugs or targeting of specific tissues. However, this compound also has some limitations, including its high cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the research and development of 1-(Methacryloyloxymethyl)propyl hydrogen maleate-based materials. One area of research is the development of this compound-based copolymers for the targeted delivery of drugs to specific tissues and organs. Another area of research is the development of this compound-based hydrogels for tissue engineering applications, such as the regeneration of bone, cartilage, and skin. Additionally, the development of this compound-based biosensors for the detection of specific molecules or pathogens is also an area of active research.
Méthodes De Synthèse
The synthesis of 1-(Methacryloyloxymethyl)propyl hydrogen maleate can be achieved by the reaction of methacrylic acid with maleic anhydride in the presence of a suitable catalyst. The resulting product is then esterified with methanol to obtain this compound. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
1-(Methacryloyloxymethyl)propyl hydrogen maleate has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess unique properties that make it an ideal candidate for various biomedical applications, including drug delivery, tissue engineering, and biosensors. This compound-based copolymers have been developed for the targeted delivery of drugs to specific tissues and organs, which can improve the efficacy and reduce the side effects of drugs. This compound-based hydrogels have also been developed for tissue engineering applications, which can mimic the extracellular matrix of various tissues and promote cell growth and differentiation.
Propriétés
Numéro CAS |
130007-48-6 |
|---|---|
Formule moléculaire |
C8H5Cl2NS |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(Z)-4-[1-(2-methylprop-2-enoyloxy)butan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H16O6/c1-4-9(7-17-12(16)8(2)3)18-11(15)6-5-10(13)14/h5-6,9H,2,4,7H2,1,3H3,(H,13,14)/b6-5- |
Clé InChI |
UKTFKFNAQNTBGK-WAYWQWQTSA-N |
SMILES isomérique |
CCC(COC(=O)C(=C)C)OC(=O)/C=C\C(=O)O |
SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
SMILES canonique |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
Synonymes |
1-(methacryloyloxymethyl)propyl hydrogen maleate MMPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
